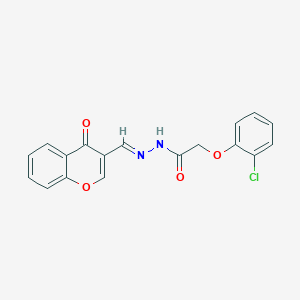
2-(2-Chlorophenoxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-クロロフェノキシ)-N'-((4-オキソ-4H-クロメン-3-イル)メチレン)アセトヒドラジドは、ヒドラジド類に属する合成有機化合物です。
準備方法
合成経路と反応条件
2-(2-クロロフェノキシ)-N'-((4-オキソ-4H-クロメン-3-イル)メチレン)アセトヒドラジドの合成は、通常、2-(2-クロロフェノキシ)酢酸ヒドラジドと4-オキソ-4H-クロメン-3-カルバルデヒドの縮合反応によって行われます。この反応は、通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます。反応混合物を冷却し、生成物を濾過によって分離し、再結晶によって精製します。
工業的生産方法
この化合物の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることです。これには、収率と純度を最大化するために、温度、溶媒、反応時間などの反応条件を最適化することが含まれます。工業的生産には、効率とスケーラビリティを高めるために、連続フロー反応器を使用することも含まれる場合があります。
化学反応の分析
反応の種類
2-(2-クロロフェノキシ)-N'-((4-オキソ-4H-クロメン-3-イル)メチレン)アセトヒドラジドは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応によって、この化合物はその還元形に変換することができます。
置換: クロロフェノキシ基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム (KMnO4) や過酸化水素 (H2O2) などの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化により酸化物が生成される可能性があり、還元によりヒドラジン誘導体が生成される可能性があります。置換反応により、様々な置換誘導体が生成される可能性があります。
科学研究への応用
2-(2-クロロフェノキシ)-N'-((4-オキソ-4H-クロメン-3-イル)メチレン)アセトヒドラジドは、次のような様々な科学研究への応用を持っています。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 創薬など、潜在的な治療的応用について研究されています。
工業: 新素材や化学プロセスの開発に利用されています。
科学的研究の応用
2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(2-クロロフェノキシ)-N'-((4-オキソ-4H-クロメン-3-イル)メチレン)アセトヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合することで、その活性を調節することで作用する可能性があります。関与する正確な分子標的および経路は、特定の用途と状況によって異なる場合があります。
類似化合物の比較
類似化合物
- 2-(2-クロロフェノキシ)酢酸ヒドラジド
- 4-オキソ-4H-クロメン-3-カルバルデヒド
- 2-(2-クロロフェノキシ)-N'-((4-オキソ-4H-クロメン-3-イル)メチレン)アセトヒドラゾン
独自性
2-(2-クロロフェノキシ)-N'-((4-オキソ-4H-クロメン-3-イル)メチレン)アセトヒドラジドは、独特の化学的および生物学的特性を付与する、官能基の特定の組み合わせにより、独自性があります。この独自性は、様々な研究および工業的用途において、貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 2-(2-Chlorophenoxy)acetic acid hydrazide
- 4-oxo-4H-chromene-3-carbaldehyde
- 2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazone
Uniqueness
2-(2-Chlorophenoxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
477730-35-1 |
|---|---|
分子式 |
C18H13ClN2O4 |
分子量 |
356.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[(E)-(4-oxochromen-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H13ClN2O4/c19-14-6-2-4-8-16(14)25-11-17(22)21-20-9-12-10-24-15-7-3-1-5-13(15)18(12)23/h1-10H,11H2,(H,21,22)/b20-9+ |
InChIキー |
BXXPCINGQKNCDD-AWQFTUOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)COC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


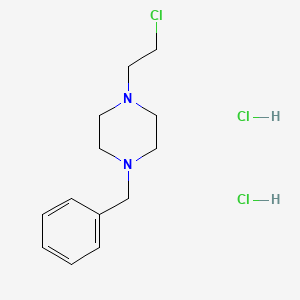



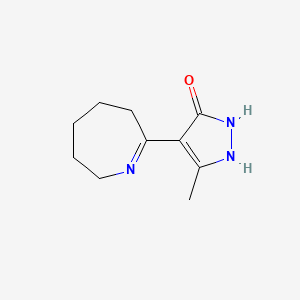
![4-amino-6-tert-butyl-3-[3-(trifluoromethyl)anilino]-1,2,4-triazin-5(4H)-one](/img/structure/B12051013.png)

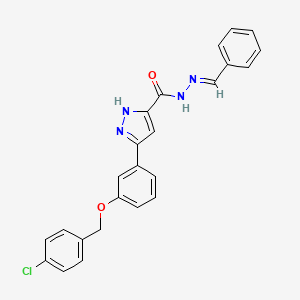


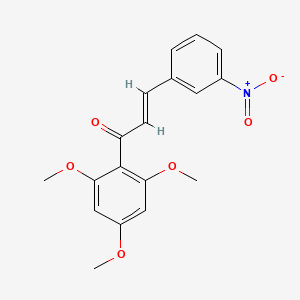
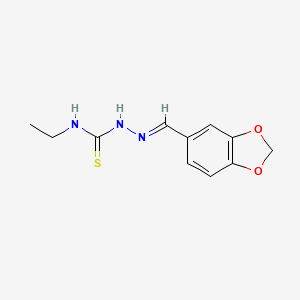
![N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12051068.png)
![8-Amino-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one hydrochloride, AldrichCPR](/img/structure/B12051071.png)
